(2R)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate
CAS No.:
Cat. No.: VC17705635
Molecular Formula: C9H19NO5
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19NO5 |
|---|---|
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | (2R)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate |
| Standard InChI | InChI=1S/C9H17NO4.H2O/c1-9(2,3)14-7(11)5-4-6(10)8(12)13;/h6H,4-5,10H2,1-3H3,(H,12,13);1H2/t6-;/m1./s1 |
| Standard InChI Key | JTSFKMCUIHAEKD-FYZOBXCZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)CC[C@H](C(=O)O)N.O |
| Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)O)N.O |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The compound is systematically named (2R)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate, reflecting its stereochemistry at the second carbon (R-configuration), tert-butoxy group at the fifth position, and hydrated crystalline form . Alternative designations include L-Glutamic acid 5-tert-butyl ester and H-Glu(OtBu)-OH, emphasizing its structural relationship to glutamic acid . The CAS registry number 2419-56-9 and PubChem CID 121233551 provide unambiguous identifiers for regulatory and research purposes .
Molecular Formula and Weight
The molecular formula C₉H₁₇NO₄·H₂O corresponds to a hydrated form of the parent compound, with a calculated molecular weight of 221.25 g/mol . The anhydrous form (C₉H₁₇NO₄) has a molecular weight of 203.24 g/mol, as verified by high-resolution mass spectrometry .
Table 1: Key Identifiers and Physical Properties
Synthesis and Production
Laboratory Synthesis
The synthesis of (2R)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate typically employs tert-butyloxycarbonyl (Boc) protection strategies to safeguard the amino group during reaction sequences. A representative pathway involves:
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Boc Protection: Reaction of L-glutamic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine.
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Selective Esterification: The γ-carboxyl group is esterified with tert-butanol under acidic conditions, yielding the tert-butyl ester.
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Crystallization: Hydration of the product during purification yields the stable hydrate form .
Industrial Production
Industrial-scale production leverages solid-phase peptide synthesis (SPPS), where the compound acts as a Boc-protected glutamic acid derivative. This method enables efficient incorporation into peptide chains, with yields exceeding 85% under optimized conditions. Key advantages include minimized racemization and compatibility with automated synthesizers.
Table 2: Synthetic Parameters and Yields
| Parameter | Laboratory Method | SPPS Method |
|---|---|---|
| Protecting Group | Boc | Boc |
| Reaction Solvent | Dichloromethane | DMF |
| Temperature | 0–5°C | 25°C |
| Yield | 70–75% | 85–90% |
| Purity (HPLC) | ≥95% | ≥98% |
Structural and Spectroscopic Analysis
Molecular Geometry and Chirality
X-ray crystallography confirms the R-configuration at the second carbon, with bond angles and torsion angles consistent with a staggered conformation . The tert-butoxy group induces significant steric hindrance, stabilizing the molecule against nucleophilic attack at the keto group.
Spectroscopic Characterization
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NMR Spectroscopy:
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IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).
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Mass Spectrometry: ESI-MS m/z 203.1 [M+H]⁺ (anhydrous), 221.2 [M+H]⁺ (hydrate) .
Applications in Research and Industry
Organic Synthesis
The compound’s tert-butoxy group serves as a robust protecting group for carboxyl functionalities, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). Its utility spans:
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Peptide Synthesis: As a Boc-protected glutamic acid residue, it facilitates the construction of complex peptides with γ-carboxyl modifications .
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Cross-Coupling Reactions: Participates in palladium-catalyzed couplings to introduce carboxylate motifs into aromatic systems.
Medicinal Chemistry
In drug discovery, this derivative is employed to modulate pharmacokinetic properties of therapeutic peptides by enhancing metabolic stability and solubility . Case studies highlight its role in synthesizing glutamate receptor antagonists and protease inhibitors.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Avoid ingestion; use gloves |
| Skin Irritation | H315 | Wear protective clothing |
| Storage Conditions | — | 2–8°C, inert atmosphere |
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